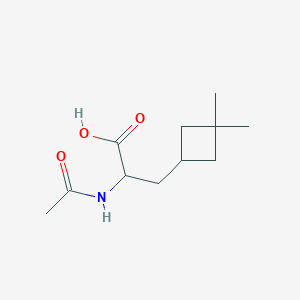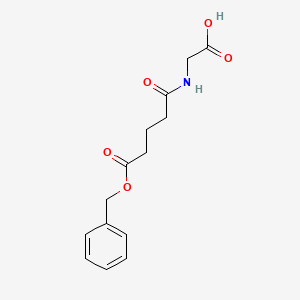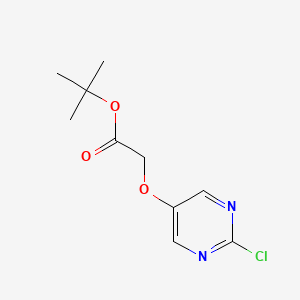
3-(3,3-Dimethylcyclobutyl)-2-acetamidopropanoic acid
概要
説明
3-(3,3-Dimethylcyclobutyl)-2-acetamidopropanoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutyl ring with two methyl groups and an acetamide group attached to a propanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylcyclobutyl)-2-acetamidopropanoic acid typically involves multiple steps, starting with the formation of the cyclobutyl ring. One common approach is the cyclization of a suitable precursor, such as a diene, under controlled conditions. The cyclobutyl ring is then functionalized with the appropriate substituents, including the acetamide and propanoic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 3-(3,3-Dimethylcyclobutyl)-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
3-(3,3-Dimethylcyclobutyl)-2-acetamidopropanoic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(3,3-Dimethylcyclobutyl)-2-acetamidopropanoic acid exerts its effects involves interactions with molecular targets and pathways. The acetamide group may interact with enzymes or receptors, leading to biological responses. The specific molecular targets and pathways depend on the context in which the compound is used.
類似化合物との比較
3-(3,3-Dimethylcyclobutyl)methanol: A related compound with a similar cyclobutyl ring structure but lacking the acetamide and propanoic acid groups.
Neopentyl glycol: Another compound with a cyclobutyl ring, used in various industrial applications.
Uniqueness: 3-(3,3-Dimethylcyclobutyl)-2-acetamidopropanoic acid is unique due to its combination of functional groups, which provide distinct chemical and biological properties compared to similar compounds.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
2-acetamido-3-(3,3-dimethylcyclobutyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7(13)12-9(10(14)15)4-8-5-11(2,3)6-8/h8-9H,4-6H2,1-3H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMCDGFTMFIEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CC(C1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485019.png)
![5-Methyl-5-azaspiro[3.4]octan-8-one](/img/structure/B1485023.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1485026.png)



![Cis-3A-Aminomethyl-Tetrahydro-Furo[3,4-C]Pyrrole-5-Carboxylicacidtert-Butylester](/img/structure/B1485031.png)
![6-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1485033.png)
![(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485034.png)
![2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride](/img/structure/B1485036.png)


![2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485040.png)
![2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1485041.png)
